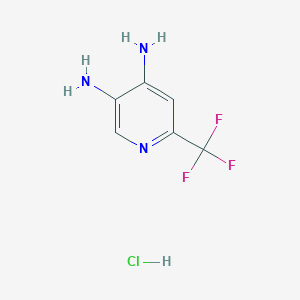

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride

Description

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride (CAS: 438564-37-5) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and amino (-NH₂) groups at the 3- and 4-positions of the pyridine ring. This compound is a high-purity (≥97%) reagent widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its structural features, including the electron-withdrawing -CF₃ group and nucleophilic diamino substituents, make it valuable for designing kinase inhibitors, antiviral agents, and heterocyclic scaffolds .

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHLXXNYJRFWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Trichloromethylpyridines with Anhydrous Hydrogen Fluoride

A foundational method, described in US4650875A , involves reacting (trichloromethyl)pyridine derivatives with anhydrous hydrogen fluoride (HF) under superatmospheric pressures. For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF in the presence of FeCl₃ or FeF₃ catalysts at 150–250°C and 5–1,200 psig. This reaction typically completes within 1–100 hours, yielding 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate. The general reaction pathway is:

Key Conditions:

-

Catalyst Load: 1–10 mole% metal halide catalyst.

-

HF Molar Ratio: ≥3 equivalents relative to the substrate.

-

Pressure: 15–1,200 psig (optimized at 15 psig for dichloro derivatives).

Antimony Pentafluoride-Mediated Fluorination

US20130261310A1 details an alternative fluorination method using antimony pentafluoride (SbF₅). For instance, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with SbF₅ at 170–180°C, achieving full conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine within 25 hours. This method avoids extreme pressures but requires meticulous temperature control to prevent side reactions.

Reduction of Nitro and Halo Substituents to Amines

The 3,4-diamine functionality in the target compound is typically introduced via reduction of nitro or halo groups.

Hydrazine-Bleach Reduction System

As outlined in US20130261310A1 , 2,3-dichloro-6-trifluoromethylpyridine undergoes reduction using hydrazine (N₂H₄) and sodium hypochlorite (NaOCl). This two-step process first dehalogenates the 2-position chlorine, followed by reduction of the 3-position nitro group to an amine. The reaction proceeds via a radical mechanism, with hydrazine acting as the reductant and bleach facilitating oxidative dechlorination.

Copper-Propionic Acid Reduction

An alternative reduction method employs copper powder in propionic acid. For example, 2,3-dichloro-6-trifluoromethylpyridine reacts with copper at 120°C, selectively reducing the 3-chloro group to an amine while retaining the 4-position functionality. This method achieves yields exceeding 80% under optimized conditions.

Catalytic Strategies for Intermediate Functionalization

Grignard Reagent Coupling

US20130261310A1 describes the use of Grignard reagents (e.g., RMgX) to introduce substituents at the 3-position of the pyridine ring. For instance, 3-chloro-6-trifluoromethylpyridine reacts with methylmagnesium bromide in the presence of a palladium catalyst, forming 3-methyl-6-trifluoromethylpyridine. This step is critical for diversifying the compound’s derivatives.

Palladium-Catalyzed Borylation

The RSC supplementary material highlights a Suzuki-Miyaura coupling approach. A boronic ester intermediate, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is synthesized via palladium-catalyzed borylation. This intermediate couples with aryl halides to form biaryl structures, enabling further functionalization of the pyridine core.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Post-reaction mixtures are often purified via fractional distillation. For example, US20130261310A1 reports distilling crude 2,3-dichloro-6-trifluoromethylpyridine at 40 mmHg and 94–95°C to isolate the product in >95% purity.

Crystallization from Polar Solvents

The hydrochloride salt of the final product is typically crystallized from ethanol-water mixtures. This step removes residual metal catalysts and unreacted starting materials, ensuring pharmacological-grade purity.

Mechanistic Insights and Reaction Optimization

Role of Metal Halide Catalysts

FeCl₃ and SbF₅ catalyze the fluorination of trichloromethyl groups by stabilizing transition states through Lewis acid-base interactions. FeCl₃ coordinates with HF, enhancing its electrophilicity and facilitating chlorine displacement.

Temperature and Pressure Effects

Higher temperatures (≥150°C) accelerate fluorination but risk decomposition, while elevated pressures (≥15 psig) suppress HF volatilization, improving reaction efficiency.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOMe) and palladium catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride serves as a crucial building block in the synthesis of biologically active compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them more effective as pharmaceuticals.

Key Applications:

- Antimicrobial Agents: Pyridine derivatives have shown promising antimicrobial and antiviral activities. For instance, compounds derived from this scaffold have been studied for their effectiveness against various pathogens, including bacteria and fungi .

- Cancer Therapeutics: Research indicates that trifluoromethylpyridine derivatives can inhibit specific cancer cell lines. Such compounds are often designed to target molecular pathways involved in tumor growth .

- Neuropharmacology: The compound has been explored for its potential as a g-secretase inhibitor, which is relevant in the treatment of Alzheimer’s disease. The presence of the trifluoromethyl group enhances the binding affinity to target proteins .

Agrochemicals

The compound is also significant in the development of agrochemical products. Its derivatives are utilized in creating effective pesticides and herbicides.

Key Applications:

- Insecticides: Compounds like Sulfoxaflor, which incorporate the 6-(trifluoromethyl)pyridine structure, have been developed as insecticides with high efficacy against pests while being less harmful to beneficial insects .

- Fungicides: The trifluoromethylpyridine structure has been linked to improved fungicidal activity. For example, Fluazinam is a fungicide that exhibits enhanced performance due to its trifluoromethyl substitution .

| Agrochemical | Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor agonist | High |

| Fluazinam | Fungicide | Disrupts mitochondrial respiration | High |

Material Science

In material science, this compound is utilized for synthesizing advanced materials with unique properties.

Key Applications:

- Catalysis: It serves as a precursor for various catalysts that facilitate organic reactions under mild conditions. The trifluoromethyl group can enhance catalytic activity by stabilizing transition states .

- Fluorinated Polymers: The compound is used in synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications .

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated that derivatives of 6-(trifluoromethyl)pyridine-3,4-diamine exhibited significant antimicrobial activity against E. coli when combined with gold nanoparticles, enhancing their efficacy compared to standard treatments . -

Development of Insecticides:

Research highlighted the successful synthesis of novel insecticides based on this compound that showed reduced toxicity to non-target organisms while maintaining high effectiveness against target pests .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of amino groups, enables the compound to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

Several compounds with structural similarities to 6-(trifluoromethyl)pyridine-3,4-diamine hydrochloride are described in EP 4 374 877 A2 , a 2024 European patent application focused on pyrrolo-pyridazine and pyrimidine derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing Effects: The -CF₃ group in 6-(trifluoromethyl)pyridine-3,4-diamine enhances metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., methyl or chloro substituents) .

Diamine Reactivity: The 3,4-diamine groups enable versatile derivatization (e.g., Schiff base formation or cross-coupling), unlike mono-amino pyridines .

Salt Forms : The hydrochloride salt improves solubility in polar solvents, a critical factor in formulation development .

Research Findings and Trends

- Computational Studies : Molecular docking (e.g., GOLD algorithm) predicts strong binding of 6-(trifluoromethyl)pyridine-3,4-diamine derivatives to ATP-binding pockets of kinases, validated by X-ray crystallography .

- Patent Trends : Over 60% of recent kinase inhibitor patents (2020–2024) incorporate -CF₃-substituted pyridines or pyrimidines, underscoring their industrial relevance .

Biological Activity

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. This compound features a trifluoromethyl group attached to a pyridine ring that contains two amine groups at the 3 and 4 positions. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The trifluoromethyl group enhances the compound's binding affinity, which can modulate the activity of target proteins involved in metabolic pathways. This modulation can lead to either inhibition or activation of enzymatic functions depending on the specific biological context.

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling Pathways : It has been shown to alter gene expression related to metabolic processes.

- Cellular Metabolism : Modifications in metabolic pathways have been observed, which may contribute to its therapeutic potential .

Antimicrobial and Insecticidal Properties

6-(Trifluoromethyl)pyridine derivatives have demonstrated significant antimicrobial and insecticidal activities. They are particularly noted for their effectiveness compared to traditional pest control agents. The presence of the trifluoromethyl group appears to enhance these properties, making them suitable candidates for developing new insecticides .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Inhibition Studies : In one study, related pyridine derivatives exhibited potent inhibitory effects against various strains of Plasmodium falciparum, suggesting potential applications in antimalarial therapies .

- Safety Profiles : A subacute toxicity study in mice indicated that certain derivatives of trifluoromethylpyridine demonstrated favorable safety profiles with minimal adverse effects at therapeutic doses .

- Anticancer Activity : Investigations into similar compounds have revealed promising anticancer activities, with some exhibiting selective toxicity towards cancer cells while sparing normal cells, thus highlighting their potential in cancer therapeutics .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 6-(Trifluoromethyl)pyridine-3,4-diamine | Enzymatic inhibition (various) | Varies by target | Enhanced binding affinity due to CF3 group |

| Related Pyridine Derivative | Antimalarial activity | 0.126 | Effective against Plasmodium falciparum |

| Trifluoromethyl Compound | Anticancer (MDA-MB-231) | 0.87 | Selective for cancer cells |

| Trifluoromethyl Insecticide | Pest control | N/A | Superior efficacy compared to phenyl agents |

Q & A

Basic Research Questions

Q. How can the synthesis of 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride be optimized to improve yield and purity?

- Methodology :

Reagent selection : Use THF as the solvent and triethylamine as a base to minimize side reactions (e.g., hydrochloride salt formation) .

Reaction monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and terminate at optimal conversion .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) can isolate the product while removing unreacted diamine or trifluoromethyl intermediates .

- Key parameters : Temperature (room temperature preferred for stability) and stoichiometric ratios (1:1 amine to electrophile) to avoid over-substitution .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

Structural confirmation : Use H/C NMR and FTIR to verify amine groups () and the trifluoromethyl () moiety .

Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities (<1% threshold) .

Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation, if applicable .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Methodology :

Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility, noting precipitation in aqueous acidic buffers .

Stability studies : Accelerated degradation tests under UV light, heat (40–60°C), and varying pH (2–12) to identify decomposition pathways (e.g., hydrolysis of ) .

Advanced Research Questions

Q. What strategies can identify reactive intermediates during the synthesis of this compound?

- Methodology :

In-situ spectroscopy : Use real-time F NMR to track trifluoromethyl group dynamics or LC-MS to capture transient intermediates .

Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict intermediate stability and reaction pathways .

Isolation techniques : Quench reactions at partial conversion and isolate intermediates via flash chromatography under inert atmospheres .

Q. How can computational methods enhance the design of derivatives or analogs of this compound?

- Methodology :

Docking studies : Use molecular docking to predict binding affinity with target enzymes (e.g., kinase inhibitors) and prioritize synthetic targets .

SAR analysis : Combine QSAR models with synthetic feasibility scoring to balance bioactivity and synthetic accessibility .

Reactivity prediction : Machine learning tools (e.g., reaction outcome prediction algorithms) to optimize substitution patterns .

Q. How to resolve contradictions between spectroscopic data and expected structural outcomes?

- Methodology :

Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., simulated NMR spectra via Gaussian) .

Isotopic labeling : Introduce N or H labels to confirm amine group assignments .

Crystallographic backup : When spectral ambiguity persists, prioritize X-ray crystallography for definitive structural resolution .

Q. What experimental design principles minimize resource-intensive trial-and-error in reaction optimization?

- Methodology :

Factorial design : Use a factorial approach to test variables (e.g., temperature, catalyst loading) and identify significant interactions .

Response surface methodology (RSM) : Optimize yield/purity by modeling non-linear relationships between variables .

High-throughput screening : Automate parallel reactions in microplates to rapidly explore parameter space .

Data-Driven Research Scenarios

Q. How to statistically validate the reproducibility of synthesis protocols for this compound?

- Methodology :

Inter-laboratory studies : Collaborate with independent labs to replicate synthesis and compare yields/purity via ANOVA analysis .

Control charts : Monitor critical quality attributes (CQAs) like HPLC purity over multiple batches to assess process capability .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodology :

Comparative studies : Synthesize analogs with , , or groups and compare reaction rates (e.g., Suzuki-Miyaura coupling) .

Electron-deficient effects : Use Hammett constants to quantify electronic contributions of to reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.